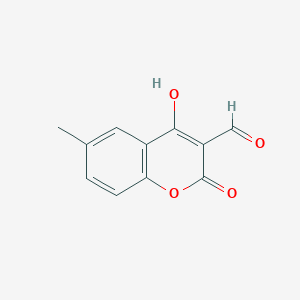
Tosylate-DPA-714
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tosylate-DPA-714 is a compound known for its high affinity for the translocator protein (18 kDa), also known as TSPO. This protein is found on the outer mitochondrial membrane and is involved in various cellular processes, including steroidogenesis and apoptosis. This compound is particularly significant in the field of neuroinflammation imaging, as it can be labeled with fluorine-18 for positron emission tomography (PET) imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tosylate-DPA-714 involves the nucleophilic substitution of a tosylate precursor with fluorine-18. The process typically uses tetraethylammonium bicarbonate in acetonitrile at 100°C . The reaction is fully automated on a Trasis AllinOne synthesizer, which enhances reliability and throughput .
Industrial Production Methods
In an industrial setting, the production of this compound follows Good Manufacturing Practice (GMP) guidelines. The process involves the use of a cassette-based system, which allows for the efficient and consistent production of the compound with high radiochemical yields and molar activities .
Analyse Des Réactions Chimiques
Types of Reactions
Tosylate-DPA-714 primarily undergoes nucleophilic substitution reactions. The tosylate group is a good leaving group, making it suitable for substitution with nucleophiles like fluoride ions .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include tetraethylammonium bicarbonate, acetonitrile, and fluorine-18 . The reaction conditions typically involve heating the mixture to 100°C in an automated synthesizer .
Major Products Formed
The major product formed from the nucleophilic substitution reaction is fluorine-18 labeled DPA-714, which is used for PET imaging .
Applications De Recherche Scientifique
Tosylate-DPA-714 has a wide range of applications in scientific research:
Neuroinflammation Imaging: It is used in PET imaging to visualize inflammatory processes in the brain, particularly in models of neuroinflammation and brain tumors.
Steroidogenesis Studies: The compound has been shown to stimulate pregnenolone synthesis, making it useful in studies related to steroidogenesis.
Pharmacologic Characterization: This compound is used to evaluate the binding affinity and specificity of TSPO ligands.
Mécanisme D'action
Tosylate-DPA-714 exerts its effects by binding to the translocator protein (18 kDa) on the outer mitochondrial membrane. This binding increases the synthesis of pregnenolone, a precursor of various steroids . The compound’s high affinity for TSPO allows for the selective imaging of neuroinflammation using PET .
Comparaison Avec Des Composés Similaires
Similar Compounds
DPA-713: Another TSPO ligand with similar binding properties but different pharmacokinetic profiles.
PK11195: A well-known TSPO ligand used as a reference compound in many studies.
Uniqueness
Tosylate-DPA-714 is unique due to its high affinity for TSPO and its ability to be labeled with fluorine-18 for PET imaging. This makes it particularly useful for non-invasive imaging of neuroinflammation and other pathological conditions involving TSPO .
Propriétés
Numéro CAS |
958233-17-5 |
|---|---|
Formule moléculaire |
C29H34N4O5S |
Poids moléculaire |
550.67 |
Pureté |
>95% |
Synonymes |
N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
